molecular formula C18H22ClN3O2S B13966823 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13966823
M. Wt: 379.9 g/mol
InChI Key: KCODCINJOGYZSQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline ring substituted with a chloro group and a sulfanylmethyl group, which is further connected to a pyrrolidine ring bearing a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The initial step often includes the formation of the quinoxaline ring, followed by chlorination and subsequent introduction of the sulfanylmethyl group. The final steps involve the attachment of the pyrrolidine ring and the esterification to form the tert-butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinoxaline derivatives, and substituted quinoxaline compounds.

Scientific Research Applications

3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, while the sulfanylmethyl group can form covalent bonds with proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester features a unique combination of a quinoxaline ring and a pyrrolidine ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H22ClN3O2S

Molecular Weight

379.9 g/mol

IUPAC Name

tert-butyl 3-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22ClN3O2S/c1-18(2,3)24-17(23)22-9-8-12(10-22)11-25-16-15(19)20-13-6-4-5-7-14(13)21-16/h4-7,12H,8-11H2,1-3H3

InChI Key

KCODCINJOGYZSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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